molecular formula C16H14N4O3S B2636965 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1428365-44-9

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2636965
CAS No.: 1428365-44-9
M. Wt: 342.37
InChI Key: NAPCBIIMOWAKEK-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a pyrazole ring, a thiazole ring, and a benzo[d][1,3]dioxole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heterocyclic rings suggests that it may exhibit diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as hydrazine and a 1,3-diketone, the pyrazole ring is formed through a cyclization reaction.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with α-haloketones under basic conditions.

    Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole intermediates are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol derivatives through a series of oxidation and cyclization reactions.

    Final Coupling: The benzo[d][1,3]dioxole moiety is coupled with the pyrazole-thiazole intermediate using amide bond formation techniques, typically employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings and heterocyclic moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Compounds containing thiazole and pyrazole moieties have been reported to exhibit antimicrobial properties. Research indicates that derivatives of thiazole can inhibit the growth of bacteria and fungi by disrupting essential biochemical pathways, which leads to cell death . The specific structure of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide allows it to interact with various biological targets, making it a promising candidate for developing new antimicrobial agents.

Anticancer Properties
The compound's potential as an anticancer agent is particularly noteworthy. Thiazole derivatives have shown efficacy against various cancer cell lines, including those associated with breast cancer (MCF-7), lung cancer (A549), and melanoma (A375) . The presence of the pyrazole ring enhances the compound's ability to inhibit tumor growth by interfering with cellular processes critical for cancer cell proliferation.

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions. The process includes:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
  • Construction of the Thiazole Ring : The pyrazole derivative is reacted with α-haloketone in the presence of a base.
  • Coupling with Benzoyl Chloride : Finally, the thiazole derivative is coupled with benzoyl chloride to form the target compound.

Case Studies

Several studies have documented the effectiveness of compounds similar to this compound:

StudyFocusFindings
Braga et al. (2020)Anticancer ActivityIdentified thiazole derivatives with moderate efficacy against various cancer cell lines .
Kumar et al. (2020)Biological ActivityEvaluated a series of bis-thiazole derivatives showing significant activity against A549 and MCF-7 cell lines .
Ghorab & Al-Said (2012)Novel Drug DevelopmentHighlighted the need for new anticancer prototypes due to resistance issues in existing drugs .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: Lacks the thiazole ring, potentially altering its biological activity.

    N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-sulfonamide: Contains a sulfonamide group instead of a carboxamide, which may affect its solubility and reactivity.

    N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-amine: The amine group could enhance its nucleophilicity and potential for further functionalization.

Uniqueness

The unique combination of pyrazole, thiazole, and benzo[d][1,3]dioxole rings in N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide provides a distinctive scaffold that can interact with a variety of biological targets, making it a promising candidate for drug development and other applications.

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of a pyrazole ring, a thiazole moiety, and a benzo[d][1,3]dioxole structure. Its molecular formula is C18H15N3O2SC_{18}H_{15}N_{3}O_{2}S with a molecular weight of approximately 337.4 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₈H₁₅N₃O₂S
Molecular Weight337.4 g/mol
IUPAC NameThis compound
InChIKeyAQUMBYJIRWDNRP-UHFFFAOYSA-N

Antioxidant Activity

Recent studies have shown that derivatives of pyrazole and thiazole exhibit significant antioxidant properties. For instance, thieno[2,3-c]pyrazole compounds were assessed for their ability to mitigate oxidative stress in erythrocytes exposed to toxic agents like 4-nonylphenol. The results indicated that these compounds significantly reduced the percentage of altered erythrocytes compared to controls, suggesting their potential as antioxidant agents .

Antimicrobial Activity

The compound's thiazole and pyrazole components contribute to its antimicrobial properties. Research indicates that thiazole derivatives demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.7 to 15.62 µg/mL, showcasing their potential as effective antimicrobial agents .

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. Studies have demonstrated that certain pyrazole derivatives possess cytotoxic effects on cancer cell lines, inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications in the substituents on the thiazole or benzo[d][1,3]dioxole rings can enhance its potency against specific targets. For example, the introduction of electron-withdrawing groups has been shown to improve antimicrobial activity .

Study on Antioxidant Properties

In a study assessing the antioxidant effects of synthesized thieno[2,3-c]pyrazole compounds on Nile fish (Clarias gariepinus), it was found that exposure to these compounds significantly reduced erythrocyte malformations caused by 4-nonylphenol toxicity. The percentage of altered erythrocytes was notably lower in treated groups compared to controls:

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno[2,3-c]pyrazole Compound12 ± 1.03

This data highlights the potential use of these compounds in mitigating oxidative damage in aquatic organisms .

Study on Antimicrobial Efficacy

A comparative study evaluated various thiazole derivatives against bacterial strains using the agar well diffusion method. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics like ciprofloxacin:

CompoundMIC (µg/mL)Bacterial Strain
Thiazole Derivative A0.7E. coli
Thiazole Derivative B11.5S. aureus
Ciprofloxacin0.7E. coli

These findings suggest a promising avenue for developing new antimicrobial agents based on this compound's scaffold .

Properties

IUPAC Name

N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-15(11-2-3-13-14(8-11)23-10-22-13)17-6-4-12-9-24-16(19-12)20-7-1-5-18-20/h1-3,5,7-9H,4,6,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPCBIIMOWAKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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